Boron monochloride-methyl sulfide complex, also known as chloro(dimethyl sulfide)dihydroboron or monochloroborane-dimethyl sulfide complex, is a compound with the formula (CH3)2S·BH2Cl (CAS Number: 63348-81-2) []. It is formed by the interaction of a Lewis acid, boron monochloride (BH2Cl), with a Lewis base, dimethyl sulfide ((CH3)2S). This complex plays a role as a convenient and safer alternative to the highly reactive boron trichloride (BCl3) in various organic synthesis reactions [, ].
The boron monochloride-methyl sulfide complex features a Lewis acid-base adduct structure. The electron-deficient boron atom in BH2Cl accepts an electron pair from the lone pair on the sulfur atom of dimethyl sulfide, forming a coordinate covalent bond. This interaction results in a linear molecule with the following key features []:
Boron monochloride-methyl sulfide complex finds application in organic synthesis due to its ability to act as a Lewis acid catalyst. Here are some relevant reactions:
Ar-O-CH3 + (CH3)2S·BH2Cl -> Ar-H + CH3Cl + (CH3)2S=BH2 (Eq. 1)
In Eq. 1, Ar represents an aromatic ring, CH3 is a methyl group, and the complex cleaves the C-O bond to yield the phenol (Ar-H) and chloromethane (CH3Cl) products. The spent complex (CH3)2S=BH2 can be regenerated using BH3.
As a Lewis acid catalyst, the boron monochloride-methyl sulfide complex accepts electron pairs from electron-rich molecules (Lewis bases) in a reaction mixture. This activation facilitates bond breaking and formation during organic transformations. For instance, in Eq. 1, the complex coordinates with the lone pair on the ether oxygen, weakening the C-O bond for subsequent cleavage.
Due to the presence of BH2Cl, boron monochloride-methyl sulfide complex is likely to exhibit similar hazards as its parent compound. Here are some anticipated safety concerns:
BMSC functions as a Lewis acid. Lewis acids accept electron pairs from other molecules, making them ideal catalysts for various organic reactions. One prominent application is the dealkylation of aryl ethers [1]. Aryl ethers are compounds with an aromatic ring bonded to an ether group. BMSC effectively cleaves the carbon-oxygen bond in these molecules, converting them to phenols, which have a hydroxyl group bonded to the aromatic ring [1].
Researchers are actively exploring BMSC's potential as a catalyst in other organic reactions.
BMSC might play a role in the initiation or control of cationic polymerization processes [2]. Cationic polymerization involves the use of positively charged initiators to create polymers. BMSC's ability to interact with electron pairs suggests its possible use in manipulating the polymerization process for specific monomers when combined with cationic initiators [2].
Flammable;Corrosive